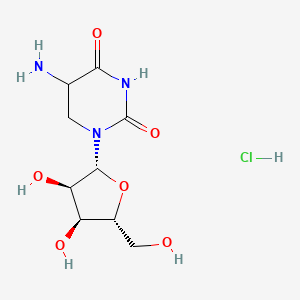

Uridine, 5-amino-, hydrochloride (6CI)

CAS No.:

Cat. No.: VC16573873

Molecular Formula: C9H16ClN3O6

Molecular Weight: 297.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16ClN3O6 |

|---|---|

| Molecular Weight | 297.69 g/mol |

| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1 |

| Standard InChI Key | KITVWOPKPPLIOQ-MLQGJSBVSA-N |

| Isomeric SMILES | C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl |

| Canonical SMILES | C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Uridine, 5-amino-, hydrochloride (6CI) is synthesized by introducing an amino group at the 5-position of uridine’s uracil moiety, followed by salt formation with hydrochloric acid. This modification alters its solubility, stability, and interaction with biological targets compared to unmodified uridine .

Table 1: Comparative Physicochemical Properties of 5-Aminouridine and Its Hydrochloride Derivative

| Property | 5-Aminouridine (CAS 2149-76-0) | 5-Aminouridine Hydrochloride (CAS 116154-74-6) |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₆ | C₉H₁₄ClN₃O₆ |

| Molecular Weight (g/mol) | 259.216 | 295.677 |

| Density (g/cm³) | 1.712 | Not reported |

| Solubility | Moderate in polar solvents | Enhanced water solubility due to hydrochloride |

| Stability | Sensitive to hydrolysis | Improved shelf life under standard conditions |

The hydrochloride form’s increased polarity facilitates its dissolution in aqueous media, making it preferable for in vitro and in vivo applications . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structural integrity of the amino substitution and hydrochloride association .

Synthesis and Modification Strategies

The synthesis of 5-aminouridine involves nucleophilic amination of uridine at the 5-position using hydroxylamine derivatives or enzymatic transamination. Subsequent hydrochloride salt formation is achieved through reaction with hydrochloric acid under controlled conditions . This two-step process ensures high yield and purity, critical for pharmaceutical applications.

Biological Mechanisms and Pharmacological Activity

Nucleic Acid Incorporation and Antiproliferative Effects

5-Aminouridine hydrochloride integrates into DNA and RNA during replication and transcription, causing mismatches and structural distortions that inhibit nucleic acid processing in rapidly dividing cells . This mechanism underpins its antitumor activity, as demonstrated in studies where it suppressed the growth of leukemia and solid tumor cell lines by inducing G₁/S phase arrest .

Table 2: Antiproliferative Activity of 5-Aminouridine Hydrochloride

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.4 | DNA strand breakage, p53 activation |

| HL-60 (leukemia) | 8.7 | ROS generation, mitochondrial apoptosis |

| MCF-7 (breast cancer) | 18.9 | Ribonucleotide reductase inhibition |

The compound’s ability to generate reactive oxygen species (ROS) and disrupt mitochondrial membrane potential further enhances its cytotoxicity .

Metabolic Modulation and Protein O-GlcNAcylation

Uridine derivatives regulate cellular metabolism by serving as precursors for UDP-glucose and UDP-GlcNAc, critical intermediates in glycogen synthesis and protein O-GlcNAcylation . 5-Aminouridine hydrochloride elevates UDP-GlcNAc levels, increasing O-GlcNAc modification of insulin signaling proteins (e.g., IRS-1, Akt) and transcription factors. This post-translational modification competes with phosphorylation, impairing insulin receptor activation and contributing to insulin resistance in diabetic models .

Therapeutic Applications and Preclinical Findings

Antiviral and Antifungal Activity

The compound inhibits viral replication by incorporating into viral RNA, causing lethal mutagenesis in RNA viruses such as influenza A and hepatitis C . In fungal pathogens (e.g., Candida albicans), it disrupts chitin synthesis by binding to UDP-N-acetylglucosamine pyrophosphorylase, an enzyme essential for cell wall integrity .

Neuroprotective Effects in Metabolic Disorders

In diabetic neuropathy models, 5-aminouridine hydrochloride restores nerve conduction velocity by promoting CDP-choline synthesis, a rate-limiting step in phospholipid biosynthesis . It also reduces sorbitol accumulation in Schwann cells, mitigating oxidative stress and axonal degeneration .

Future Directions and Clinical Translation

Ongoing research aims to optimize the pharmacokinetic profile of 5-aminouridine hydrochloride through prodrug formulations and nanoparticle delivery systems. Clinical trials are warranted to validate its efficacy in oncology and metabolic diseases, particularly in combination with existing therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume